N-(4-oxo-4-(quinolin-8-ylamino)butyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-oxo-4-(quinolin-8-ylamino)butyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H18F3N3O2 and its molecular weight is 401.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Chemosensors
A study by Li et al. (2014) developed a new fluorescent sensor, which shows significant selectivity and sensitivity with a fluorescence enhancement to Zn(2+) over other cations. This sensor, based on a quinoline group, demonstrates the potential of quinoline derivatives in creating effective chemosensors for metal ions, which could be crucial for environmental monitoring and biomedical diagnostics (Li et al., 2014).
DNA Methylation Inhibitors
Rilova et al. (2014) described the design and synthesis of 4-amino-N-(4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methyltransferase (DNMT). These compounds were found to inhibit human DNMT3A effectively, indicating their potential in epigenetic therapy for cancer treatment (Rilova et al., 2014).
Metal-Catalyzed Synthesis
Xia et al. (2016) reported the efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, utilizing stable and safe sodium sulfinates. This method highlights the synthetic utility of quinoline derivatives in organic chemistry for generating sulfonylated products in an environmentally friendly manner (Xia et al., 2016).
Zinc(II) Sensing
Nolan et al. (2005) developed fluorescein-based dyes derivatized with 8-aminoquinoline, demonstrating a large dynamic range and selectivity for Zn(II) over other metals. These dyes could be instrumental in biological studies, particularly for detecting Zn(II) levels in cellular environments (Nolan et al., 2005).
Antimalarial and Antiviral Applications
Fahim and Ismael (2021) investigated antimalarial sulfonamides with potential utility against COVID-19. Their study underscores the versatility of quinoline derivatives in developing therapeutics for infectious diseases, demonstrating significant antimalarial activity and theoretical efficacy against SARS-CoV-2 (Fahim & Ismael, 2021).
Properties
IUPAC Name |
N-[4-oxo-4-(quinolin-8-ylamino)butyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2/c22-21(23,24)16-8-1-6-15(13-16)20(29)26-12-4-10-18(28)27-17-9-2-5-14-7-3-11-25-19(14)17/h1-3,5-9,11,13H,4,10,12H2,(H,26,29)(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUNJUCLBHWOEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CCCNC(=O)C3=CC(=CC=C3)C(F)(F)F)N=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.